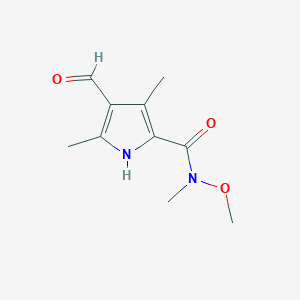![molecular formula C45H40N4 B14195830 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile CAS No. 873582-06-0](/img/structure/B14195830.png)
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features two triphenylmethyl groups attached to amino groups on a heptanedinitrile backbone, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile typically involves the reaction of heptanedinitrile with triphenylmethylamine under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Heptanedinitrile reacts with triphenylmethylamine in the presence of a base to form the desired compound.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or in drug delivery systems.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile involves its interaction with molecular targets through its amino and nitrile groups. These interactions can influence various biochemical pathways, making it a compound of interest for studying molecular mechanisms in biological systems.
相似化合物的比较
Similar Compounds
2,6-Diisopropylphenylamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in metal-organic chemical vapor deposition and known for its thermal stability.
Uniqueness
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile stands out due to its dual triphenylmethyl groups, which provide unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
873582-06-0 |
|---|---|
分子式 |
C45H40N4 |
分子量 |
636.8 g/mol |
IUPAC 名称 |
2,6-bis(tritylamino)heptanedinitrile |
InChI |
InChI=1S/C45H40N4/c46-34-42(48-44(36-20-7-1-8-21-36,37-22-9-2-10-23-37)38-24-11-3-12-25-38)32-19-33-43(35-47)49-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-18,20-31,42-43,48-49H,19,32-33H2 |
InChI 键 |
UEOLXGXRSVAKER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCC(C#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


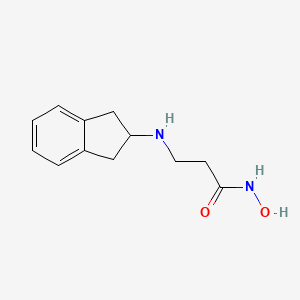
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
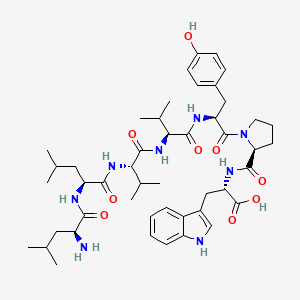
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
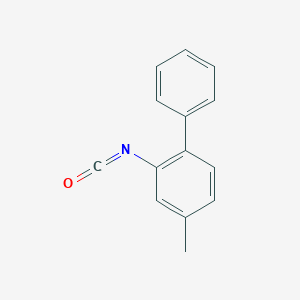
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
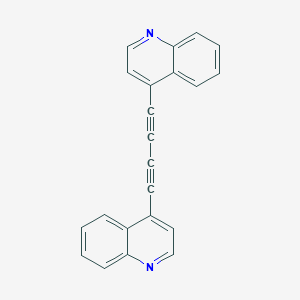
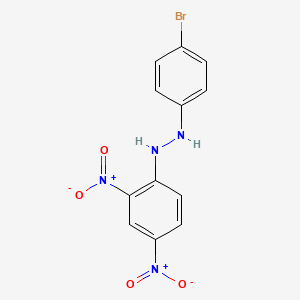

![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
